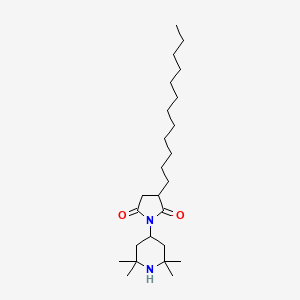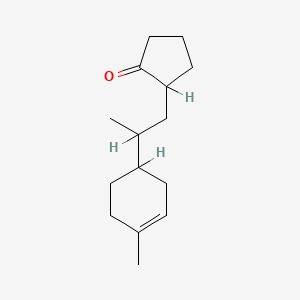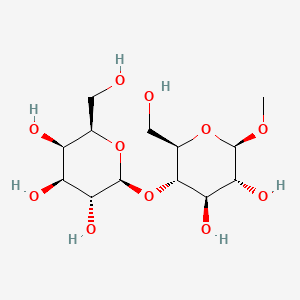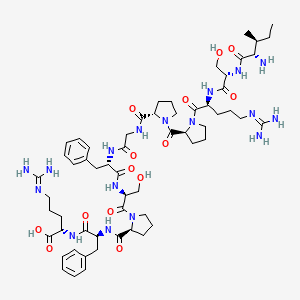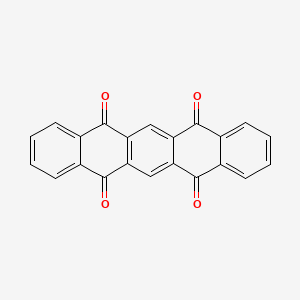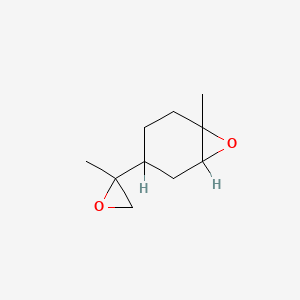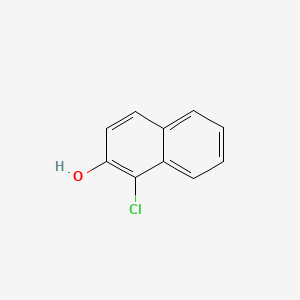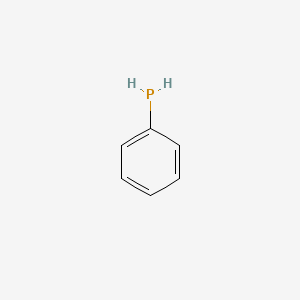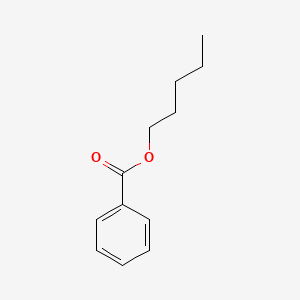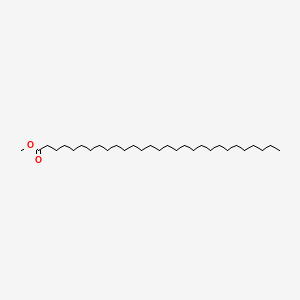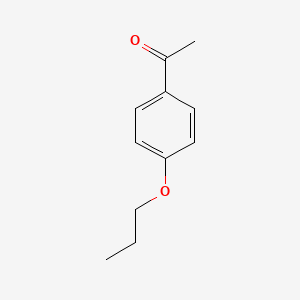
1-(4-丙氧基苯基)乙酮
概述
描述
“1-(4-Propoxyphenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .
Molecular Structure Analysis
The molecular structure of “1-(4-Propoxyphenyl)ethanone” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has freely rotating bonds and does not violate the Rule of 5 .
Physical And Chemical Properties Analysis
“1-(4-Propoxyphenyl)ethanone” has a density of 1.0±0.1 g/cm3, a boiling point of 288.3±13.0 °C at 760 mmHg, and a flash point of 124.3±13.4 °C . It has a molar refractivity of 52.2±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 178.0±3.0 cm3 .
科学研究应用
合成和生物活性
吡唑差烯酮的合成
利用1-(4-丙氧基苯基)乙酮衍生物合成吡唑差烯酮,展示了抗炎、抗氧化和抗菌特性。这些差烯酮被评估其抑制TNF-alpha和IL-6的能力,通过DPPH自由基清除实验展示了抗氧化活性,并显示了对各种病原体的抗菌活性(Bandgar et al., 2009)。
抗真菌活性
准备取代杂环硫乙酮衍生物的过程,基于1-(4-丙氧基苯基)乙酮,展示了中等抗真菌活性。这种环保的过程利用水作为介质,提供了一种环保的方法来制造有用的化合物(Yang et al., 2004)。
制药中间体合成
该化合物用于合成Etoricoxib的关键中间体,这是一种广泛使用的药物。合成涉及多个步骤,如Friedel-Crafts酰化和Claisen缩合,导致具有重要药用价值的化合物(Pan Hai-ya, 2012)。
相平衡和化学性质
相平衡研究
对1-(4-丙氧基苯基)乙酮衍生物的三元相平衡研究揭示了它们在不同溶剂中的溶解度和结晶行为的见解。这项研究对于理解这些化合物的分离和纯化过程至关重要(Li et al., 2019)。
振动和结构观察
对1-(4-丙氧基苯基)乙酮衍生物的研究包括详细的振动和结构分析,有助于更深入地了解它们的分子结构和性质。这些信息对于新材料和药物的开发至关重要(ShanaParveen et al., 2016)。
化学合成和机理研究
选择性α-单溴化反应
该化合物在一项研究中用于展示选择性α-单溴化反应,这是有机合成中引入溴素到分子中的重要反应。这项研究有助于开发更高效的复杂有机分子合成路线(Ying, 2011)。
制药中的机械化学
1-(4-丙氧基苯基)乙酮在研究过期药物的机械化学中发挥作用。这项研究为药物处理和回收提供了可持续和高效的方法(Andini et al., 2012)。
光物理学研究
该化合物参与了对某些染料的光物理性质的研究,有助于了解它们的光吸收和发射行为。这项研究对于开发用于光电应用的新材料具有重要意义(Asiri et al., 2017)。
安全和危害
属性
IUPAC Name |
1-(4-propoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYYKCQJSTZADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972869 | |
| Record name | 1-(4-Propoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propoxyphenyl)ethanone | |
CAS RN |
5736-86-7 | |
| Record name | 1-(4-Propoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5736-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Propoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5736-86-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)
